methyl 2H,4H,5H,6H-cyclopenta[c]pyrrole-1-carboxylate
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Overview
Description
Methyl 2H,4H,5H,6H-cyclopenta[c]pyrrole-1-carboxylate is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol It is a methyl ester derivative of cyclopenta[c]pyrrole-1-carboxylic acid, characterized by a fused ring structure that includes both cyclopentane and pyrrole moieties
Preparation Methods
The synthesis of methyl 2H,4H,5H,6H-cyclopenta[c]pyrrole-1-carboxylate typically involves the esterification of cyclopenta[c]pyrrole-1-carboxylic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually conducted under reflux conditions to ensure complete conversion to the ester. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl 2H,4H,5H,6H-cyclopenta[c]pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2H,4H,5H,6H-cyclopenta[c]pyrrole-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives may exhibit biological activity, making it a candidate for studies in drug discovery and development.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2H,4H,5H,6H-cyclopenta[c]pyrrole-1-carboxylate depends on its specific application and the biological targets involved. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but typically include key proteins or nucleic acids that play a role in disease processes .
Comparison with Similar Compounds
Methyl 2H,4H,5H,6H-cyclopenta[c]pyrrole-1-carboxylate can be compared with other similar compounds such as:
Cyclopenta[c]pyrrole-1-carboxylic acid: The parent acid from which the ester is derived.
2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid: A structurally related compound with a pyrazole ring instead of a pyrrole ring.
Indole derivatives: Compounds with similar fused ring structures that are widely studied for their biological activities.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1823957-30-7 |
---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
methyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-3-carboxylate |
InChI |
InChI=1S/C9H11NO2/c1-12-9(11)8-7-4-2-3-6(7)5-10-8/h5,10H,2-4H2,1H3 |
InChI Key |
WFESXAMYAVMFPN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CCCC2=CN1 |
Purity |
95 |
Origin of Product |
United States |
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